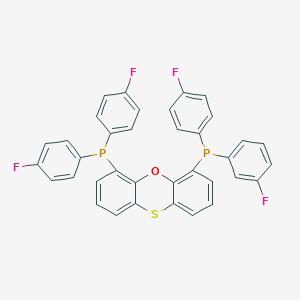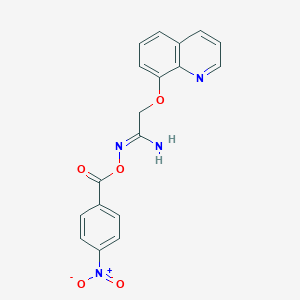![molecular formula C18H21NO3 B12888281 5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one CAS No. 42468-57-5](/img/structure/B12888281.png)
5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((1-Ethynylcyclohexyl)oxy)methyl)-3-phenyloxazolidin-2-one is a complex organic compound with a unique structure that combines an oxazolidinone ring with an ethynylcyclohexyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1-Ethynylcyclohexyl)oxy)methyl)-3-phenyloxazolidin-2-one typically involves multiple steps. One common method starts with the preparation of the oxazolidinone ring, followed by the introduction of the ethynylcyclohexyl group and the phenyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(((1-Ethynylcyclohexyl)oxy)methyl)-3-phenyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
5-(((1-Ethynylcyclohexyl)oxy)methyl)-3-phenyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(((1-Ethynylcyclohexyl)oxy)methyl)-3-phenyloxazolidin-2-one involves its interaction with specific molecular targets. The ethynyl group can participate in cycloaddition reactions, while the oxazolidinone ring can interact with enzymes and other proteins. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(((1-Ethynylcyclohexyl)oxy)methyl)-benzene
- 1-ethynyl-1-benzyloxycyclohexane
- 1-benzyloxy-1-ethynylcyclohexane
Uniqueness
What sets 5-(((1-Ethynylcyclohexyl)oxy)methyl)-3-phenyloxazolidin-2-one apart from similar compounds is the presence of the oxazolidinone ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets are required.
Eigenschaften
CAS-Nummer |
42468-57-5 |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
5-[(1-ethynylcyclohexyl)oxymethyl]-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H21NO3/c1-2-18(11-7-4-8-12-18)21-14-16-13-19(17(20)22-16)15-9-5-3-6-10-15/h1,3,5-6,9-10,16H,4,7-8,11-14H2 |
InChI-Schlüssel |
RUJQPJUEWBJKJR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCCCC1)OCC2CN(C(=O)O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


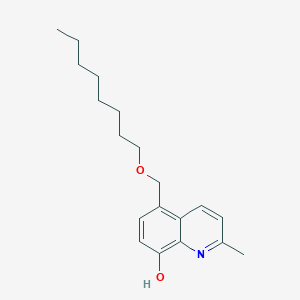
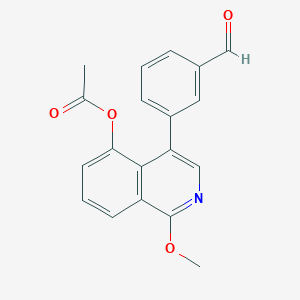
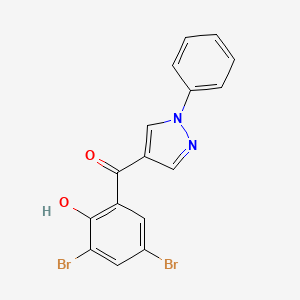
![3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12888225.png)
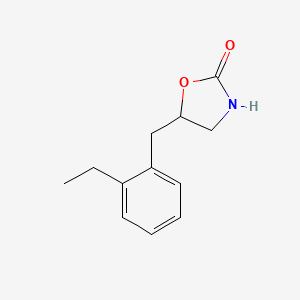
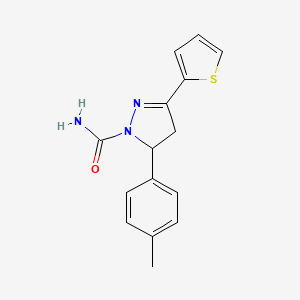
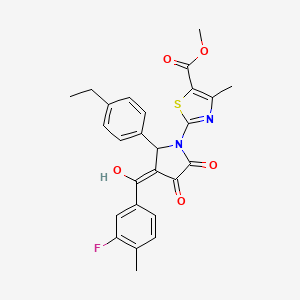
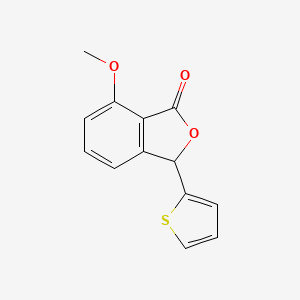
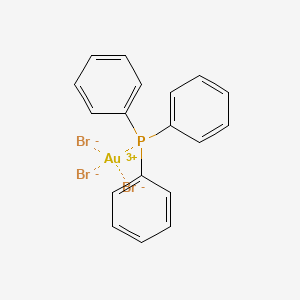
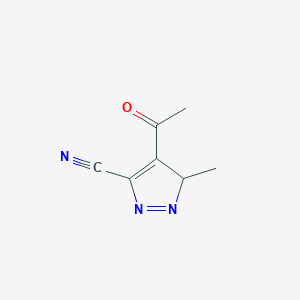
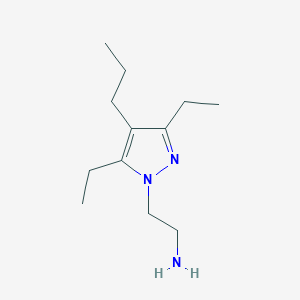
![5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-](/img/structure/B12888275.png)
